molecular formula C16H20N2O3 B15030188 4-Hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

4-Hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

Cat. No.: B15030188
M. Wt: 288.34 g/mol
InChI Key: YLQSHXHWFBZPBD-UHFFFAOYSA-N
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Description

4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[45]dec-1-en-1-ium-1-olate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate typically involves multi-step organic reactions. One common method includes the reaction of a suitable phenyl-substituted precursor with a diazaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolone derivative, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-hydroxy-3,3-dimethyl-6-oxo-2-phenyl-1,4-diazaspiro[4

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

InChI

InChI=1S/C16H20N2O3/c1-15(2)14(12-8-4-3-5-9-12)17(20)16(18(15)21)11-7-6-10-13(16)19/h3-5,8-9,21H,6-7,10-11H2,1-2H3

InChI Key

YLQSHXHWFBZPBD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=CC=C3)C

Origin of Product

United States

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